CCG-232601

Übersicht

Beschreibung

CCG 232601 ist ein potenter und oral wirksamer Inhibitor des Rho/MRTF/SRF-Transkriptionswegs. Diese Verbindung hat ein signifikantes Potenzial gezeigt, die Entwicklung von Bleomycin-induzierter dermaler Fibrose bei Mäusen zu hemmen, was sie zu einem vielversprechenden Kandidaten für die antifibrotische Forschung macht, insbesondere für die systemische Sklerodermie .

Wissenschaftliche Forschungsanwendungen

CCG 232601 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a tool to study the Rho/MRTF/SRF transcriptional pathway and its role in various chemical processes.

Biology: In biological research, CCG 232601 is used to investigate the role of the Rho/MRTF/SRF pathway in cellular functions and disease mechanisms.

Medicine: The compound has shown potential as an antifibrotic agent, particularly in the treatment of systemic scleroderma and other fibrotic diseases.

Wirkmechanismus

Target of Action

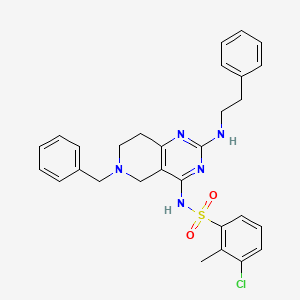

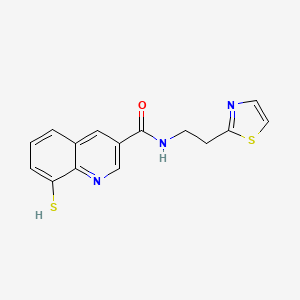

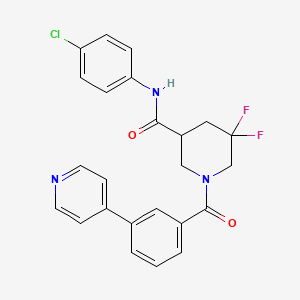

CCG-232601, also known as N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(pyridin-4-yl)benzoyl)piperidine-3-carboxamide, is a potent and orally active inhibitor of the Rho/MRTF/SRF transcriptional pathway . This pathway has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .

Mode of Action

This compound interacts with its targets by inhibiting the Rho/MRTF/SRF signaling pathway . This inhibition mechanism has been demonstrated in normal cell lines of human lung fibroblasts and mouse myoblasts . The compound hyperacetylates histone H4K12 and H4K16 and regulates the genes involved in mitochondrial function and dynamics .

Biochemical Pathways

The Rho/MRTF/SRF pathway plays a crucial role in mitochondrial function . This compound affects this pathway and its downstream effects include the regulation of mitochondrial function as a compensatory mechanism by repressing oxidative phosphorylation and increasing glycolysis . These small molecule inhibitors are effective in inhibiting all the complexes of mitochondrial electron transport chains and further inducing oxidative stress .

Result of Action

The molecular and cellular effects of this compound’s action include the hyperacetylation of histone H4K12 and H4K16 . This leads to the regulation of genes involved in mitochondrial function and dynamics . The compound also represses oxidative phosphorylation, increases glycolysis, inhibits all the complexes of mitochondrial electron transport chains, and induces oxidative stress .

Action Environment

Biochemische Analyse

Biochemical Properties

CCG-232601 interacts with the Rho/MRTF/SRF transcriptional pathway, inhibiting its activity . It has been shown to inhibit SRE.L activity with an IC50 of 0.55 µM . The nature of these interactions involves the disruption of the SRF transcription, although the direct molecular target of this compound is still unclear .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. In normal cell lines of human lung fibroblasts and mouse myoblasts, it has been demonstrated to inhibit the Rho/MRTF/SRF pathway . This influences cell function by altering gene expression and impacting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the Rho/MRTF/SRF transcriptional pathway . It exerts its effects at the molecular level by disrupting the SRF transcription . This results in changes in gene expression and impacts the activity of enzymes and other biomolecules .

Temporal Effects in Laboratory Settings

It has been shown to inhibit the development of Bleomycin-induced dermal fibrosis in mice when administered orally at 50mg/kg .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 50 mg/kg, it has been shown to inhibit bleomycin-induced skin fibrosis in mice .

Metabolic Pathways

It is known to interact with the Rho/MRTF/SRF transcriptional pathway, which plays a role in various cellular processes .

Vorbereitungsmethoden

Die Synthese von CCG 232601 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation spezifischer Ausgangsmaterialien beinhalten.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Halogenierung, Nitrierung und Reduktion in die Kernstruktur eingeführt.

Analyse Chemischer Reaktionen

CCG 232601 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Chlor und Brom. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

CCG 232601 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Werkzeug verwendet, um den Rho/MRTF/SRF-Transkriptionsweg und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: In der biologischen Forschung wird CCG 232601 verwendet, um die Rolle des Rho/MRTF/SRF-Wegs in Zellfunktionen und Krankheitsmechanismen zu untersuchen.

Medizin: Die Verbindung hat sich als vielversprechender antifibrotischer Wirkstoff erwiesen, insbesondere bei der Behandlung von systemischer Sklerodermie und anderen fibrotischen Erkrankungen.

Wirkmechanismus

CCG 232601 übt seine Wirkung aus, indem es den Rho/MRTF/SRF-Transkriptionsweg hemmt. Dieser Weg ist an der Regulation der Genexpression beteiligt, die mit Zellfunktionen wie Migration, Proliferation und Differenzierung zusammenhängt. Die Verbindung hemmt die Aktivität von Myocardin-verwandten Transkriptionsfaktoren, was zur Herunterregulierung von Zielgenen führt, die an Fibrose und anderen pathologischen Prozessen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

CCG 232601 ähnelt anderen Verbindungen, die den Rho/MRTF/SRF-Weg hemmen, wie z. B. CCG 203971. CCG 232601 hat einzigartige Eigenschaften, die es besonders effektiv bei der Hemmung der dermalen Fibrose machen. Zu ähnlichen Verbindungen gehören:

CCG 203971: Ein weiterer potenter Inhibitor des Rho/MRTF/SRF-Wegs mit ähnlichen Anwendungen in der antifibrotischen Forschung.

CCG 203971: Zeigt ähnliche Wirkungen auf die Zellviabilität und die mitochondriale Funktion.

CCG 232601 zeichnet sich durch seine höhere Potenz und orale Aktivität aus, was es zu einem geeigneteren Kandidaten für therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

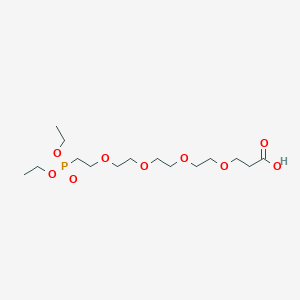

N-(4-chlorophenyl)-5,5-difluoro-1-(3-pyridin-4-ylbenzoyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClF2N3O2/c25-20-4-6-21(7-5-20)29-22(31)19-13-24(26,27)15-30(14-19)23(32)18-3-1-2-17(12-18)16-8-10-28-11-9-16/h1-12,19H,13-15H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJLDLGLVZUENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CCG-232601, and what are its downstream effects?

A1: this compound acts by disrupting the Rho/MRTF/SRF signaling pathway. [, ] This pathway is responsible for regulating gene transcription, particularly those involved in cell growth, proliferation, and mitochondrial function. By inhibiting this pathway, this compound effectively reduces the expression of genes downstream of SRF, including those involved in mitochondrial biogenesis and function. [, ] This leads to a decrease in oxidative phosphorylation and a compensatory increase in glycolysis. [] Additionally, this compound has been shown to induce histone H4 hyperacetylation at lysine residues K12 and K16, further contributing to its transcriptional regulatory effects. []

Q2: How does this compound impact mitochondrial function, and what is the significance of this effect?

A2: this compound demonstrates a significant impact on mitochondrial function by downregulating genes involved in mitochondrial dynamics and function. [, ] This downregulation ultimately leads to the repression of mitochondrial respiration, effectively inhibiting all complexes of the electron transport chain. [] This disruption of mitochondrial function triggers a compensatory increase in glycolysis to meet cellular energy demands. [] The ability to modulate mitochondrial function positions this compound as a potential therapeutic agent for diseases characterized by dysregulated mitochondrial activity, including cancer and aging. [, ]

Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound or related compounds, and what insights have they provided?

A3: While the provided research does not delve into specific SAR studies for this compound, it mentions that this compound belongs to a novel series of oxadiazole-thioether compounds designed to disrupt SRF transcription. [] This suggests that modifications within this chemical class could be explored to optimize potency, selectivity, and pharmacological properties. Future research focusing on systematic structural modifications and their impact on activity would be crucial to gain deeper insights into the SAR of this compound and potentially develop more effective analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.